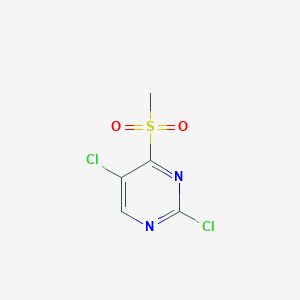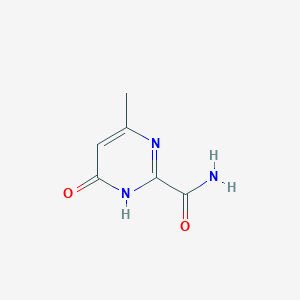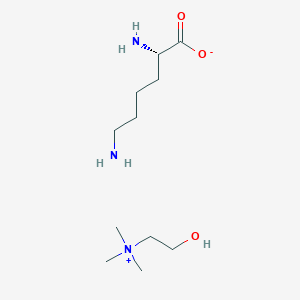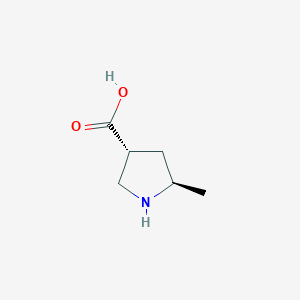![molecular formula C15H12N2O B13109102 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 68097-28-9](/img/structure/B13109102.png)
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring The presence of a methyl group at the 7-position and a phenyl group at the 4-position further distinguishes this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one can be achieved through several methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method utilizes 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. The reaction is carried out at 130°C in dimethylformamide (DMF), resulting in good to excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as transition metal-free protocols, is an area of ongoing research.
化学反応の分析
Types of Reactions
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated analogs.
科学的研究の応用
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Biology: In biological research, it can be used as a probe to study various biochemical pathways and molecular interactions.
Material Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.
作用機序
The mechanism of action of 7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-Phenyl-2H-pyrido[1,2-a]pyrimidin-2-one: This compound lacks the methyl group at the 7-position, which may influence its biological activity and chemical properties.
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one:
3,7-Dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The presence of chlorine atoms at the 3 and 7 positions introduces additional reactivity and potential for further functionalization.
Uniqueness
7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a methyl group at the 7-position and a phenyl group at the 4-position contributes to its potential as a versatile scaffold for drug development and material science applications.
特性
CAS番号 |
68097-28-9 |
|---|---|
分子式 |
C15H12N2O |
分子量 |
236.27 g/mol |
IUPAC名 |
7-methyl-4-phenylpyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H12N2O/c1-11-7-8-14-16-15(18)9-13(17(14)10-11)12-5-3-2-4-6-12/h2-10H,1H3 |
InChIキー |
JMKMNKIQSYVWGP-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C(=NC(=O)C=C2C3=CC=CC=C3)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)




![4,4,5,5-Tetramethyl-2-(2-(3-(trifluoromethyl)benzyl)benzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13109064.png)




![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


